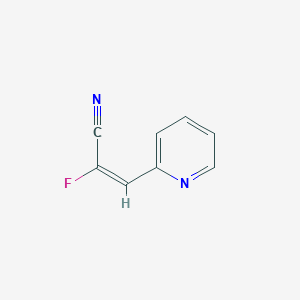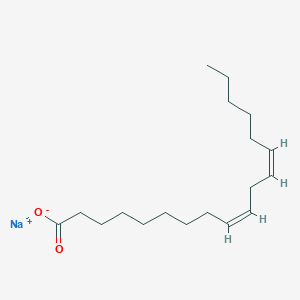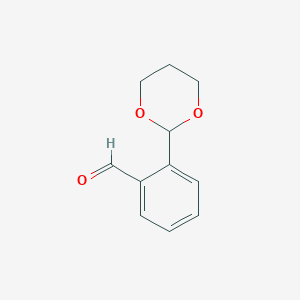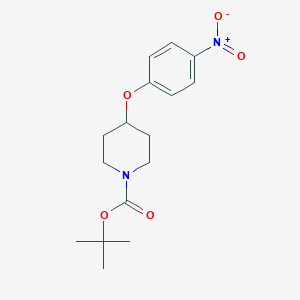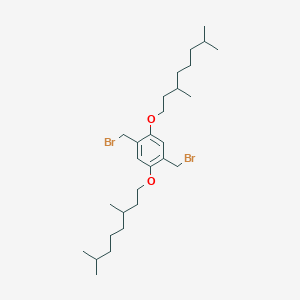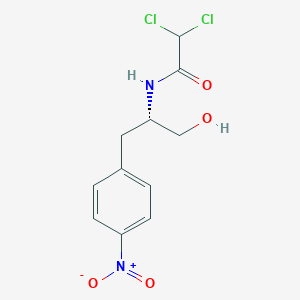
1-Deoxychloramphenicol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Deoxychloramphenicol is a synthetic derivative of the antibiotic chloramphenicol. It is a potent inhibitor of bacterial protein synthesis and has been widely used in scientific research for its ability to selectively inhibit translation in prokaryotic cells.
Wissenschaftliche Forschungsanwendungen
Antibiotic Analysis and Detection
1-Deoxychloramphenicol, a derivative of chloramphenicol, has implications in the field of antibiotic analysis. Electrochemical methods have been reported for the trace analysis of various antibiotics, including chloramphenicol and its derivatives, in food, environmental samples, and pharmaceutical quality control. Electrochemical sensors offer simplicity, rapidity, and cost-effectiveness, making them a valuable tool for detecting the presence of amphenicol antibiotics in various matrices (David et al., 2022).
Antibiotic Efficacy and Safety
The use of chloramphenicol, closely related to 1-deoxychloramphenicol, has been extensively studied for its efficacy and safety in treating various infections. A systematic review and meta-analysis of randomized controlled trials highlighted that while chloramphenicol is as safe as treatment alternatives for short antibiotic courses, it is not recommended as a first-line treatment for certain infections due to alternatives being more effective (Eliakim‐Raz et al., 2015).
Pharmacokinetics and Drug Interactions
Understanding the pharmacokinetics and drug interactions of antibiotics like chloramphenicol is crucial for effective treatment planning. Studies on birds compared to mammals show significant differences in the pharmacokinetics of chloramphenicol, indicating the importance of considering species-specific physiological and metabolic factors in drug administration (Dorrestein et al., 1984).
Quantitative Analysis in Natural Products
1-Deoxychloramphenicol can also be studied through quantitative NMR (qNMR), a principal analytical method for the selective recognition and quantitative determination of metabolites in complex biological matrices. This method is highly suitable for the quantification of single natural products in various materials, representing a significant analytical tool in both the discovery of new bioactive compounds and metabolome analysis (Pauli et al., 2005).
Eigenschaften
CAS-Nummer |
133191-51-2 |
|---|---|
Produktname |
1-Deoxychloramphenicol |
Molekularformel |
C11H12Cl2N2O4 |
Molekulargewicht |
307.13 g/mol |
IUPAC-Name |
2,2-dichloro-N-[(2S)-1-hydroxy-3-(4-nitrophenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C11H12Cl2N2O4/c12-10(13)11(17)14-8(6-16)5-7-1-3-9(4-2-7)15(18)19/h1-4,8,10,16H,5-6H2,(H,14,17)/t8-/m0/s1 |
InChI-Schlüssel |
HYKZHDMASNZUKI-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](CO)NC(=O)C(Cl)Cl)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1CC(CO)NC(=O)C(Cl)Cl)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1CC(CO)NC(=O)C(Cl)Cl)[N+](=O)[O-] |
Andere CAS-Nummern |
133191-51-2 |
Synonyme |
1-deoxychloramphenicol 1-deoxyCm |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



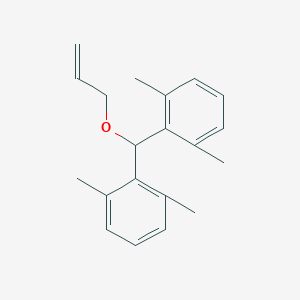
![4-[(Trimethylsilyl)ethynyl]pyridine](/img/structure/B163219.png)
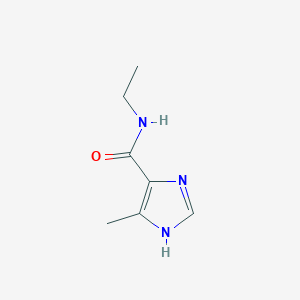

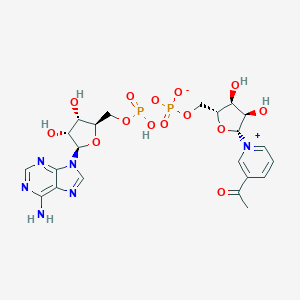
![2-[4-(4-Butylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B163230.png)
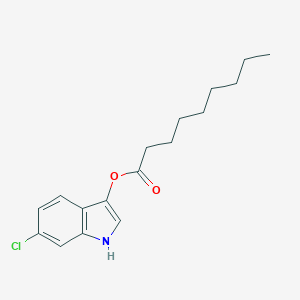
![N-[2-(3,4-diethoxyphenyl)ethyl]-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide](/img/structure/B163245.png)

